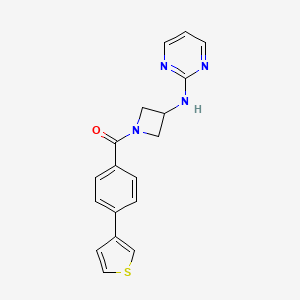

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

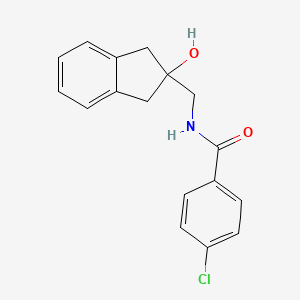

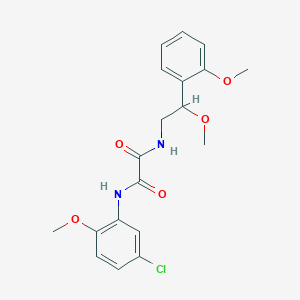

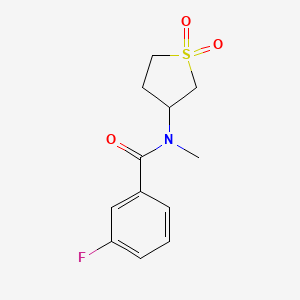

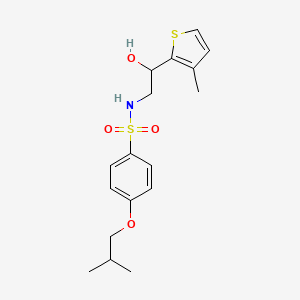

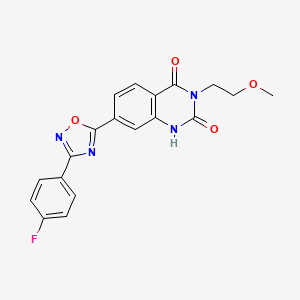

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This compound has been identified as a potent and selective GIRK1/2 activator .

Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold, which was paired with a novel sulfone-based head group . This resulted in a new class of GIRK1/2 activators .Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a fluoro group, and a methylbenzamide group . The exact structure would need to be determined through further analysis.Aplicaciones Científicas De Investigación

Tumor Proliferation Imaging

A study evaluated the use of a cellular proliferative marker, closely related to the compound of interest, for imaging tumor proliferation via Positron Emission Tomography (PET) in patients with malignant neoplasms. The study demonstrated significant correlations between tumor uptake values and the proliferation marker Ki-67, suggesting the compound's potential in evaluating the proliferative status of solid tumors. This approach could offer a novel method for assessing tumor growth and response to treatment (Dehdashti et al., 2013).

Chemical Synthesis and Reactivity

Research into the synthesis and chemical reactivity of compounds structurally similar to "N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide" has produced notable advancements. For example, a study outlined a mild, iron-catalyzed method for the direct fluorination of benzylic, allylic, and unactivated C-H bonds, demonstrating broad substrate scope and functional group tolerance. This development could enhance the synthesis of fluorinated compounds, which are significant in pharmaceuticals and agrochemicals (Groendyke et al., 2016).

Receptor Interaction Studies

Another area of research involving related compounds focuses on their interactions with specific receptors, such as sigma-2 receptors, which are pertinent to understanding solid tumors' status. A study synthesized a series of fluorine-containing benzamide analogs to evaluate their potential as ligands for PET imaging of sigma-2 receptor status. Such research aids in the development of diagnostic tools for cancer and underscores the therapeutic potential of structurally related compounds (Tu et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it enhances the flow of potassium ions across the cell membrane. This leads to hyperpolarization of the cell, which reduces its excitability and results in an overall inhibitory effect on cell activity.

Pharmacokinetics

These studies have identified compounds with nanomolar potency as GIRK1/2 activators and improved metabolic stability over prototypical urea-based compounds .

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTMQZDIVQSFSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2395363.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)

![6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2395369.png)